2,4-Dichlorobenzaldehyde oxime is an organic compound derived from 2,4-Dichlorobenzaldehyde. It belongs to the class of compounds known as oximes, characterized by the presence of a C=N-OH group. While its parent compound, 2,4-Dichlorobenzaldehyde, is an intermediate in the synthesis of the fungicide diniconazole [], 2,4-Dichlorobenzaldehyde oxime itself has been primarily studied for its structural properties and its role as a building block in organic synthesis.
Synthesis Analysis
2,4-Dichlorobenzaldehyde oxime can be synthesized through the reaction of 2,4-Dichlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base like pyridine. []
Molecular Structure Analysis
Key Structural Features:
E/Z Isomerism: 2,4-Dichlorobenzaldehyde oxime can exist as two isomers (E and Z) based on the position of the hydroxyl group relative to the aromatic ring. The E isomer is generally more stable and commonly observed. []
Analytical Techniques for Structure Determination:
X-ray crystallography: This technique provides detailed information about bond lengths, bond angles, and the three-dimensional arrangement of atoms within the molecule. [, , , , ]
Nuclear Magnetic Resonance (NMR) spectroscopy: This technique offers insights into the electronic environment of individual atoms and can differentiate between the E and Z isomers. [, , , , ]
Infrared (IR) spectroscopy: This technique identifies functional groups present in the molecule, particularly the characteristic stretching vibrations of the oxime group. [, ]
Physical and Chemical Properties Analysis
Appearance: Typically exists as a white or off-white solid. []
Melting point: The melting point provides information about the compound's purity and can be used for its identification. []
Solubility: Generally soluble in organic solvents like ethanol, acetonitrile, chloroform, and dichloromethane. []
Spectroscopic Properties: Exhibits characteristic peaks in IR, NMR, and UV-Vis spectra. [, ]
Applications
Building Block in Organic Synthesis: Serves as a versatile starting material for the synthesis of various heterocyclic compounds, oxime esters, and other derivatives with potential applications in medicinal chemistry and materials science. [, , , , , ]
Ligand in Coordination Chemistry: Acts as a chelating ligand, forming complexes with transition metals. These metal complexes can be studied for their magnetic properties, catalytic activity, and potential applications in sensing and materials science. []
Crystal Engineering: The ability of 2,4-Dichlorobenzaldehyde oxime to form hydrogen bonds influences its crystal packing and can be utilized in crystal engineering studies for the design of materials with specific properties. [, , , , , ]
Real-World Examples:
Synthesis of Quinazolines: 2,4-Dichlorobenzaldehyde oxime derivatives can be used to synthesize quinazoline compounds, which are important scaffolds in medicinal chemistry with diverse biological activities. []
Development of Antimicrobial Agents: Some 2,4-Dichlorobenzaldehyde oxime derivatives have shown promising antimicrobial activity against various bacterial and fungal strains, highlighting their potential as lead compounds for the development of new antimicrobial agents. [, ]
Related Compounds
2,4-Dichlorobenzaldehyde
Compound Description: 2,4-Dichlorobenzaldehyde is an organic compound used as an intermediate in the synthesis of various chemicals, including the fungicide diniconazole []. It is a precursor to 2,4-Dichlorobenzaldehyde oxime, formed through the reaction of 2,4-Dichlorobenzaldehyde with hydroxylamine [].
Relevance: 2,4-Dichlorobenzaldehyde is the direct precursor to 2,4-Dichlorobenzaldehyde oxime, differing only by the presence of the oxime (-C=NOH) group in the latter. The oxime group is introduced by replacing the carbonyl oxygen of the aldehyde group in 2,4-Dichlorobenzaldehyde [].
(Chlorocarbonyl)phenyl ketene
Compound Description: (Chlorocarbonyl)phenyl ketene is an organic compound used in the synthesis of cross-conjugated heterocyclic mesomeric betaines (CCMBs) [].
Relevance: This compound reacts with 2,4-Dichlorobenzaldehyde oxime to form a specific type of CCMB. This reaction highlights the utility of 2,4-Dichlorobenzaldehyde oxime as a building block in the synthesis of heterocyclic compounds with unique electronic properties [].
p-Chlorobenzaldehyde Oxime
Compound Description: p-Chlorobenzaldehyde oxime, like 2,4-Dichlorobenzaldehyde oxime, is an aromatic oxime compound [].
Relevance: p-Chlorobenzaldehyde oxime is structurally similar to 2,4-Dichlorobenzaldehyde oxime, both belonging to the class of benzaldehyde oximes. They share a common benzene ring core with an aldehyde group transformed into an oxime. The difference lies in the position and number of chlorine substituents on the benzene ring. This similarity allows both compounds to participate in similar reactions, such as the formation of CCMBs with (chlorocarbonyl)phenyl ketene [].
2,4-dichlorobenzylideneaminooxy Acetic Acid
Compound Description: 2,4-dichlorobenzylideneaminooxy acetic acid is an organic compound synthesized using 2,4-Dichlorobenzaldehyde oxime as a starting material [].
Relevance: This compound is synthesized through the reaction of 2,4-Dichlorobenzaldehyde oxime with chloroacetic acid. This reaction demonstrates the utility of 2,4-Dichlorobenzaldehyde oxime as a building block in the synthesis of more complex organic molecules with potentially useful properties [].
Symmetrical Azine Derived from 2,4-Dichlorobenzaldehyde
Compound Description: This compound is a symmetrical azine, featuring two 2,4-dichlorophenyl groups linked by a C=N-N=C moiety. It exhibits solvatochromism, meaning its UV-Vis absorption spectrum changes depending on the solvent [].
Relevance: The azine is synthesized from 2,4-Dichlorobenzaldehyde, highlighting a key transformation of the aldehyde functionality. While 2,4-Dichlorobenzaldehyde oxime itself isn't directly involved, this reaction showcases the chemical versatility of 2,4-Dichlorobenzaldehyde and its derivatives [].
2,4-Dichlorobenzaldehyde picolinoylhydrazone
Compound Description: This compound is formed by reacting 2,4-Dichlorobenzaldehyde with picolinoylhydrazide. Its crystal structure is stabilized by intermolecular hydrogen bonds [].
Relevance: Similar to oxime formation, this compound demonstrates another reaction pathway for the aldehyde group in 2,4-Dichlorobenzaldehyde, yielding a hydrazone derivative. These reactions highlight the reactivity of the aldehyde moiety towards nitrogen nucleophiles [].
Compound Description: This compound is the product of a condensation reaction between 2,4-Dichlorobenzaldehyde and 4-methylthiosemicarbazide. It exists in the E configuration about the C=N bond [].
Relevance: This compound highlights yet another class of derivatives accessible from 2,4-Dichlorobenzaldehyde, showcasing the versatility of the aldehyde functionality for forming various Schiff base-like structures, including oximes, hydrazones, and thiosemicarbazones [].
Compound Description: This compound is a derivative of 2,4-Dichlorobenzaldehyde, formed by reacting it with 2,4-dinitrophenylhydrazine. It exists as two independent but similar molecules within its crystal structure [].
Relevance: Similar to other hydrazones mentioned, this compound exemplifies the common reaction of 2,4-Dichlorobenzaldehyde with hydrazine derivatives, highlighting the reactivity of the aldehyde group [].
Compound Description: This compound, synthesized using 2,4-Dichlorobenzaldehyde as a starting material, exhibits antioxidant properties. It exists in a chair conformation with equatorial substituents, as determined by NMR analysis [].
Relevance: While not a direct derivative, this compound's synthesis utilizes two equivalents of 2,4-Dichlorobenzaldehyde, signifying its role as a crucial building block. This example further illustrates the use of 2,4-Dichlorobenzaldehyde and its derivatives in constructing complex molecules with potentially valuable biological activities [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Ophiobolin C is a sesterterpenoid that is ophiobolane with a hydroxy group at position 3, oxo group at positions 5, formyl group at position 7, and double bonds at positions 7-8 and 19-20. It has a role as an antineoplastic agent, an apoptosis inducer, an Aspergillus metabolite, a chemokine receptor 5 antagonist, a nematicide and a fungal metabolite. It is a cyclic ketone, an enal, a sesterterpenoid, a tertiary alcohol, a carbotricyclic compound and an olefinic compound. It derives from a hydride of an ophiobolane. Ophiobolin C is a natural product found in Aspergillus stellatus with data available.
1-Palmitoyl-2-docosahexaenoyl-sn-glycero-3-PC (PDPC) is a phospholipid that contains palmitic acid and docosahexaenoic acid at the sn-1 and sn-2 positions, respectively. It is a component of LDL and HDL and has been found in atherosclerotic plaques. Enrichment of PDPC in recombinant HDLs decreases cholesterol ester formation by lecithin:cholesterol acyltransferase (LCAT) in vitro. 16:0-22:6 PC or 1-palmitoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine is a glycerophospholipid, with substitution of palmitic acid and docosahexaenic acid at sn-1 and sn-2 positions of the glycerol backbone, respectively. PC(16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)), also known as PC(16:0/22:6) or PC(38:6), belongs to the class of organic compounds known as phosphatidylcholines. These are glycerophosphocholines in which the two free -OH are attached to one fatty acid each through an ester linkage. Thus, PC(16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) is considered to be a glycerophosphocholine lipid molecule. PC(16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. PC(16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) has been found throughout all human tissues, and has also been detected in multiple biofluids, such as saliva, urine, and blood. Within the cell, PC(16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) is primarily located in the membrane (predicted from logP) and intracellular membrane. PC(16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) participates in a number of enzymatic reactions. In particular, S-Adenosylhomocysteine and PC(16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) can be biosynthesized from S-adenosylmethionine and pe-nme2(16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) through its interaction with the enzyme phosphatidylethanolamine N-methyltransferase. Furthermore, Cytidine monophosphate and PC(16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) can be biosynthesized from CDP-choline and DG(16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/0:0); which is catalyzed by the enzyme choline/ethanolaminephosphotransferase. Finally, PC(16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) and L-serine can be converted into choline and PS(16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)); which is catalyzed by the enzyme phosphatidylserine synthase. In humans, PC(16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) is involved in phosphatidylcholine biosynthesis PC(16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) pathway and phosphatidylethanolamine biosynthesis pe(16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) pathway. 1-hexadecanoyl-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphocholine is a phosphatidylcholine 38:6 in which the acyl groups at C-1 and C-2 are specified as hexadecanoyl and (4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoyl respectively. It has a role as a mouse metabolite. It derives from a hexadecanoic acid and an all-cis-docosa-4,7,10,13,16,19-hexaenoic acid.
1a,1b-dihomo Prostaglandin E2 (PGE2) is a rare polyunsaturated fatty acid first identified in extracts of sheep vesicular gland microsomes, known to contain COX, incubated with adrenic acid. 1a,1b-dihomo PGE2 has also been identified in conditioned media of RAW 264.7 macrophages stimulated with endotoxin and arachidonic acid (AA;). This product is thought to be produced by elongation of AA to adrenic acid, which is then metabolized sequentially by COX and PGE synthase.